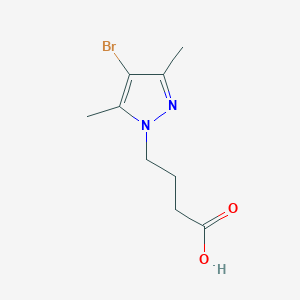
4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid” is a research chemical . It has a molecular formula of C9H13BrN2O2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1=C(Br)C(C)=NN1CCCC(O)=O . This indicates that the compound contains a pyrazole ring with bromine and methyl groups attached, along with a butanoic acid group. Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid” include a predicted melting point of 170.63°C . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
This compound serves as a precursor in the synthesis of various bioactive molecules. Its structure allows for the introduction of the pyrazole moiety into larger molecules, which is often found in compounds with significant biological activity. The bromine atom present in the compound can undergo further reactions to create more complex structures, potentially leading to new pharmaceuticals or agrochemicals .
Material Science Research
In material science, the compound’s unique structure could be utilized to create novel polymers or coatings. The pyrazole ring could interact with other materials to alter properties like thermal stability, rigidity, or even conductivity. Research in this area could lead to advancements in electronics, packaging, and insulation materials .
Catalyst Development
The pyrazole ring in the compound can act as a ligand, binding to metals and forming complexes. These complexes can be used as catalysts in various chemical reactions, including those that are environmentally friendly or more efficient than current methods. This application has implications for green chemistry and sustainable industrial processes .
Molecular Probes
Due to its distinctive structure, 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid can be used to create molecular probes. These probes can bind to specific biological targets, allowing researchers to study biological processes at the molecular level. This has vast potential in the field of diagnostics and bioimaging .
Antileishmanial and Antimalarial Agents
Recent studies have indicated that derivatives of this compound show promise as antileishmanial and antimalarial agents. The pyrazole core can be modified to enhance its interaction with biological targets, potentially leading to new treatments for these diseases .
Chemical Education
As an example of a compound with a functional group that is less common in undergraduate curricula, this acid can be used to teach advanced organic synthesis techniques. It provides a real-world example of how complex molecules are constructed, serving as an educational tool for students in chemistry .
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-bromo-3,5-dimethylpyrazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-6-9(10)7(2)12(11-6)5-3-4-8(13)14/h3-5H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJAPAKCHZOZJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-9-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2918415.png)
![1-[3-(4-Acetyltriazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2918416.png)
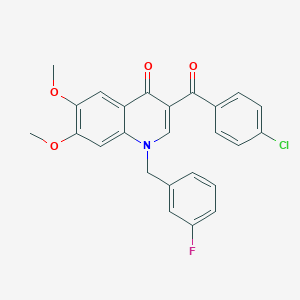
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2918420.png)
![4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide](/img/structure/B2918421.png)
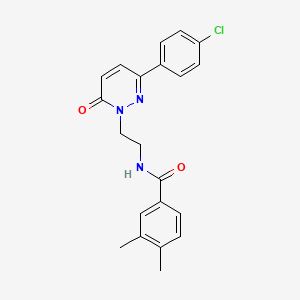
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2918426.png)
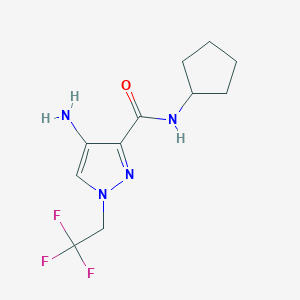
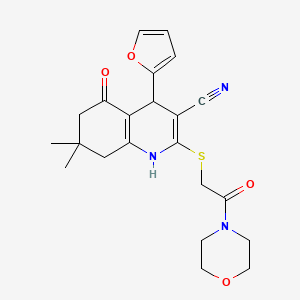
![(5-chloro-2-methoxyphenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2918431.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2918433.png)
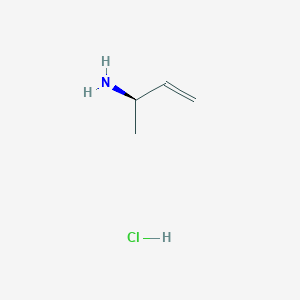
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2918436.png)